Disperse Red 60
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXFWEJMQVIWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
| Record name | DISPERSE RED 60 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025210 | |
| Record name | C.I. Disperse Red 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |
| Record name | DISPERSE RED 60 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
17418-58-5, 12223-37-9, 70956-30-8 | |
| Record name | DISPERSE RED 60 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Disperse Red 60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | C.I. Disperse Red 60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Red 60 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |
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| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 60 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |
| Record name | DISPERSE RED 60 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20313 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthetic Methodologies and Chemical Derivatization
Classical and Modified Synthetic Routes
The production of Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, traditionally involves a multi-step process beginning with 1-aminoanthraquinone (B167232). google.com
A crucial step in the synthesis of this compound is the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol (B47542). chemicalbook.com This reaction is carried out in an alkaline medium, with potassium carbonate often serving as the acid-binding agent. colorfuldyes.com The presence of the alkaline catalyst facilitates the nucleophilic substitution of the bromine atom by the phenoxy group. Traditional methods perform this condensation in a single step at temperatures ranging from 90 to 95°C. However, this approach can lead to extended reaction times of over five hours and yields that are considered modest, typically between 80% and 85%.
The synthesis commences with 1-aminoanthraquinone as the starting material. This precursor undergoes bromination in a sulfuric acid medium, reacting with bromine to form 1-amino-2,4-dibromoanthraquinone. google.com Subsequently, this dibrominated intermediate is subjected to hydrolysis. This step is often carried out in the presence of urotropine (hexamethylenetetramine) at elevated temperatures, which selectively replaces one of the bromine atoms with a hydroxyl group to yield 1-amino-2-bromo-4-hydroxyanthraquinone (B89553). Following hydrolysis, the intermediate product is isolated through filtration, washing, and drying. google.com An alternative starting material can be 1-amino-2-chloro-4-hydroxyanthraquinone, which is then reacted with a phenolate. chemicalbook.com
To overcome the limitations of traditional single-step condensation, an optimized two-step process has been developed. A key aspect of this improved method is the stringent control of moisture in the 1-amino-2-bromo-4-hydroxyanthraquinone intermediate, keeping it below 0.2% by weight. google.com Residual moisture in the traditional process can lead to undesirable side reactions, which diminish the purity and affect the color quality of the final product.
The two-step process involves:
Dehydration Phase: Phenol and potassium carbonate are heated to 130–155°C, sometimes under reduced pressure, to remove any residual water, ensuring an anhydrous reaction system.
Condensation Phase: The dried 1-amino-2-bromo-4-hydroxyanthraquinone intermediate is then introduced into the anhydrous mixture. The reaction temperature is elevated to 150–158°C and maintained for a shorter duration of 2–3 hours.
This optimized method significantly improves the reaction kinetics and minimizes side reactions. The use of an excess of phenol, with a phenol-to-intermediate mass ratio of 2.5–3.5:1, helps to drive the reaction towards completion. The result is a substantial increase in yield to approximately 93.3–93.8% and a product purity of up to 99.6%. google.com
Table 1: Comparison of Traditional vs. Two-Step Condensation Methods
| Parameter | Traditional Method | Two-Step Method |
|---|---|---|
| Reaction Time | 5+ hours | 2–3 hours |
| Yield | 80–85% | ~93.5% |
| Purity | Lower | 99.6% google.com |
| Moisture in Intermediate | >0.5 wt% | <0.2 wt% google.com |
| Reaction Temperature | 90–95°C | 150–158°C |
Process Variable Optimization in Synthesis
The industrial production of this compound from its precursor, 1-amino-2-bromo-4-hydroxyanthraquinone, involves a condensation reaction with phenol. Optimizing the variables in this process is critical for maximizing yield, purity, and the quality of the final color.
Temperature and Time Parameters
The temperature and duration of the condensation reaction are crucial kinetic parameters. Traditional methods operating at lower temperatures (90-95°C) require extended reaction times of over five hours, often resulting in lower yields of 80-85%. Improved, modern methods employ a two-stage process with significantly higher temperatures.
An initial dehydration phase is conducted at 130–155°C, followed by the condensation reaction itself, which is maintained at an elevated temperature range of 150-160°C. google.com Specifically, holding the temperature between 154-156°C ensures the reaction proceeds to completion efficiently. This high-temperature process reduces the required reaction time dramatically to just 2-3 hours and increases the yield to over 93%. google.com
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Reaction Temperature | 90–95°C | 150–158°C |
| Reaction Time | 5+ hours | 2–3 hours |
| Typical Yield | 80–85% | ~93% |
Role of Acid-Attaching Agents and Antioxidants
Acid-attaching agents, also known as acid-binding agents, are essential in the condensation step. Potassium carbonate (K₂CO₃) is commonly used and serves a dual purpose. alfa-chemistry.com Firstly, it acts as a base to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the condensation reaction. alfa-chemistry.com Secondly, it functions as a catalyst for the nucleophilic substitution between the phenol and the brominated anthraquinone (B42736) intermediate. An optimized mass ratio of the acid-binding agent to the intermediate is between 0.3-0.4 to 1.
To prevent the oxidation of phenol at high temperatures, which can lead to impurities and discoloration, antioxidants are sometimes introduced into the reaction medium. google.com Chemicals such as oxalic acid or urea (B33335) can be added in small quantities (0.1–1% of the phenol weight) to protect the integrity of the reactants. google.com
Solvent Systems and Reaction Medium Effects
In the synthesis of this compound, phenol serves as both a primary reactant and the reaction solvent. Using an excess of phenol helps to ensure the reaction medium remains fluid and facilitates the interaction between the reactants.
In some improved methods, an additional inert solvent is introduced. google.com These solvents, which include toluene (B28343) or xylene, are selected for their ability to form an azeotrope with water. google.comresearchgate.net This property is exploited during the dehydration stage to efficiently remove water from the reaction system, which is critical for achieving a high yield. google.com The boiling points of these solvents typically range from 110°C to 180°C, aligning well with the process temperatures. google.com
Water Removal Techniques for Improved Yield
Moisture control is arguably the most critical factor in optimizing the synthesis of this compound. The presence of water in the reaction mixture, particularly in the 1-amino-2-bromo-4-hydroxyanthraquinone intermediate, promotes side reactions that reduce the efficiency of the primary condensation reaction. This leads to lower yields and can result in a product with a dull, bluish hue instead of a bright, true red.
To achieve the required anhydrous conditions, industrial processes employ specific dehydration techniques. An improved method involves a two-step approach where the phenol and acid-binding agent are first heated to between 130°C and 155°C under normal or negative pressure. This is done in a reaction vessel equipped with a rectifying tower or a dehydration condenser, which efficiently removes water from the phenolic mixture. google.com The dried anthraquinone intermediate, with a moisture content controlled to be below 0.2 wt%, is only added to the reaction system after the initial dehydration is complete. google.com This meticulous removal of water is key to preventing the hydrolysis of phenol and driving the condensation reaction to completion, ultimately yielding a product with high purity (over 99.5%) and superior color quality.
Dyeing Mechanisms and Performance on Polymeric Substrates
Dye-Substrate Interaction Mechanisms
The process of dyeing polymeric fibers with Disperse Red 60 involves the transfer of dye molecules from the dye bath to the fiber surface, followed by diffusion into the polymer's internal structure. This interaction is primarily governed by physical forces and is influenced by the surrounding chemical environment.
Adsorption via Van der Waals Forces and Hydrogen Bonding
The initial attachment of this compound molecules to the surface of a polymer substrate is facilitated by a combination of intermolecular forces. Van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules, play a crucial role in the initial adsorption of the dye. nih.gov These forces arise from the temporary fluctuations in electron density around the dye and polymer molecules.
In addition to Van der Waals forces, hydrogen bonding contributes significantly to the dye-substrate interaction. The molecular structure of this compound, which includes hydroxyl (–OH) and amino (–NH2) groups, allows for the formation of hydrogen bonds with suitable functional groups on the polymer chain, such as the carbonyl groups in polyester (B1180765). mdpi.com These interactions create a more stable bond between the dye and the fiber compared to Van der Waals forces alone. mdpi.com Computational studies, such as Monte Carlo simulations, have supported the role of Van der Waals dispersion forces in the physical adsorption of this compound onto adsorbent surfaces. nih.gov
Influence of pH, Temperature, and Chemical Additives on Adsorption
The efficiency of this compound adsorption is highly dependent on the conditions of the dye bath, including pH, temperature, and the presence of chemical additives.
pH: The pH of the dye bath can influence the surface charge of both the dye molecule and the polymer fiber, thereby affecting the electrostatic interactions between them. For instance, studies on the adsorption of this compound have been conducted at varying pH levels, with optimal adsorption observed under specific acidic or neutral conditions. ijcce.ac.irnih.gov Research has shown that the color and lightfastness of goods dyed with this compound show minimal sensitivity to pH levels ranging from 3 to 8. runlongranliao.com However, in some cases, dyeing defects like random blue patches can occur in alkaline dyeing systems. researchgate.netresearchgate.net
Temperature: Temperature is a critical factor in the dyeing process. An increase in temperature generally enhances the rate of dye uptake. nih.gov Higher temperatures provide the necessary energy to overcome the activation energy barrier for dye diffusion into the polymer matrix. researchgate.net This is because increased thermal energy causes the polymer chains to become more mobile, creating larger free volume spaces for the dye molecules to enter. researchgate.net For example, when dyeing PLA/PHBV fabrics, this compound reaches its highest dye exhaustion at 115°C. polyu.edu.hk However, excessively high temperatures can sometimes lead to desorption of the dye molecules. nih.gov
Chemical Additives: Various chemical additives, often referred to as carriers or dispersing agents, are used to improve dyeing performance. Carriers are organic compounds that swell the polymer fibers, facilitating dye diffusion at lower temperatures. rsc.org Dispersing agents are crucial for maintaining the dye in a fine, stable dispersion in the aqueous dye bath, preventing aggregation and ensuring even dyeing. researchgate.net The stability of this compound dispersions can be enhanced by incorporating polyether derivatives.
Kinetics of Dye Uptake and Diffusion into Polymer Fibers
The rate at which this compound is absorbed by polymer fibers is a key aspect of its dyeing performance. This process is typically analyzed using kinetic models to understand the controlling mechanisms.
Studies have shown that the adsorption of this compound often follows pseudo-second-order kinetics, which suggests that the rate-limiting step is the adsorption process itself, dependent on the number of available sites on the adsorbent. nih.govresearchgate.net This model has been found to provide a good correlation for the adsorption of the dye under various conditions. ijcce.ac.ir
Intraparticle diffusion models are also used to analyze the movement of dye molecules within the fiber. researchgate.net The diffusion process is influenced by factors such as the size of the dye molecules and the crystallinity of the polymer. ache.org.rs Ultrasonic energy has been shown to accelerate the dyeing rate by reducing the particle size of the disperse dye and enhancing its diffusion into the fiber. ijcce.ac.irache.org.rs The diffusion coefficient of this compound is a measure of its diffusion rate within the polymer; for instance, it has a higher diffusion coefficient in polytrimethylene terephthalate (B1205515) (PTT) fibers compared to other dyes like C.I. Disperse Blue 139. google.com
Dyeing Performance Enhancement Strategies
To address environmental concerns associated with traditional water-based dyeing and to improve efficiency, alternative dyeing methods have been developed.
Supercritical Carbon Dioxide (SC-CO2) Dyeing
Supercritical carbon dioxide (SC-CO2) has emerged as an environmentally friendly alternative to water for dyeing synthetic fibers like polyester. acs.org This technology utilizes CO2 above its critical temperature (31°C) and pressure (7.38 MPa), where it exhibits properties of both a liquid and a gas. acs.org The SC-CO2 acts as a solvent for the disperse dye, allowing it to penetrate the polymer fibers. acs.org This process eliminates the need for water and auxiliary chemicals, and the CO2 can be recycled. acs.org
A crucial parameter for successful SC-CO2 dyeing is the solubility of the dye in the supercritical fluid. acs.org The solubility of this compound in SC-CO2 is influenced by both pressure and temperature.
Effect of Pressure: Research has consistently shown that the solubility of this compound in SC-CO2 increases with increasing pressure at a constant temperature. acs.orgresearchgate.net This is attributed to the increase in the density of the SC-CO2, which enhances its solvating power.
Effect of Temperature: The effect of temperature on solubility is more complex. At a constant pressure, increasing the temperature can lead to a decrease in SC-CO2 density, which in turn can reduce dye solubility. However, at constant density, an increase in temperature can sometimes increase solubility due to the higher vapor pressure of the dye. Studies have determined the solubility of this compound across various temperature and pressure ranges, providing essential data for optimizing the dyeing process. acs.orgresearchgate.net
Interactive Data Table: Solubility of C.I. This compound in Supercritical CO2
This table presents experimental data on the solubility of this compound in supercritical CO2 at different temperatures and pressures. The solubility is expressed as the mole fraction of the dye (10^6 * y).
| Temperature (K) | Pressure (MPa) | Solubility (10^6 * y) |
| 353 | 11 | 0.43 |
| 353 | 14 | 0.81 |
| 353 | 17 | 1.32 |
| 353 | 20 | 1.93 |
| 353 | 23 | 2.67 |
| 373 | 11 | 0.28 |
| 373 | 14 | 0.58 |
| 373 | 17 | 0.99 |
| 373 | 20 | 1.51 |
| 373 | 23 | 2.13 |
| 393 | 11 | 0.19 |
| 393 | 14 | 0.42 |
| 393 | 17 | 0.74 |
| 393 | 20 | 1.15 |
| 393 | 23 | 1.66 |
| Data sourced from a study on the relationship between solubility and uptake on PET in supercritical CO2. acs.org |
It has been observed that very high solubility is not always beneficial for high dye uptake, as the dyeing of PET in SC-CO2 also follows a partition mechanism, similar to aqueous dyeing. acs.org The distribution of the dye between the SC-CO2 phase and the polymer fiber is a key factor in the final dyeing result. researchgate.net
Microwave-Assisted Dyeing
Microwave irradiation has emerged as an energy-efficient method for dyeing polyester with this compound. ekb.egresearchgate.netekb.eg This technique can significantly enhance the dyeing process, leading to improved dye uptake and potentially reducing the need for carriers, which are often toxic. ekb.egmdpi.com The use of microwave energy can lead to higher color yields (K/S values) on polyester fabric compared to conventional dyeing methods. ekb.egmdpi.com For example, increasing the microwave irradiation time from 10 to 60 minutes has been shown to increase the color strength on the fabric. ekb.eg Studies have demonstrated that microwave-assisted dyeing can achieve better results in the absence of a carrier than conventional methods that include one. ekb.eg This method is considered a "green" methodology as it can save energy and reduce chemical usage. ekb.egresearchgate.netekb.eg
Ultrasound-Assisted Dyeing
Ultrasound technology is another green alternative for dyeing polyester with this compound. ekb.egresearchgate.netekb.eg The application of ultrasonic waves in the dye bath can lead to several beneficial effects, including the dispersion of dye aggregates, degassing of the liquid, and enhanced diffusion of the dye into the fiber. ekb.eg This is attributed to the phenomenon of cavitation, where the formation and collapse of microscopic bubbles generate localized high temperatures and pressures, facilitating the dyeing process. ekb.eg
Research has shown that ultrasound-assisted dyeing can improve color strength and fastness properties on polyester fabrics. ekb.eg It can also reduce the particle size of the dye, which is advantageous for dyeing. ijcce.ac.ir For instance, subjecting this compound to ultrasonic irradiation for 45 minutes at 20°C resulted in the smallest particle size. ijcce.ac.ir This method allows for dyeing at lower temperatures, thus saving energy. ekb.egepstem.net
Role of Ecological and Conventional Carriers
Carriers are chemical agents used in conventional dyeing to swell the polyester fibers and facilitate dye penetration at lower temperatures (below 100°C). textileexplainer.com However, many conventional carriers are toxic. rsc.orgsemanticscholar.org
Recent research has focused on the use of ecological or "green" carriers as a more environmentally friendly alternative. rsc.orgsemanticscholar.orgresearchgate.net Studies have investigated the use of eco-friendly carriers like o-vanillin, p-vanillin, and coumarin (B35378) for dyeing with this compound. rsc.orgsemanticscholar.org These ecological carriers have shown promise in improving the dyeing performance, sometimes even surpassing that of conventional carriers. rsc.orgsemanticscholar.org However, the effectiveness of carriers can depend on the dye's molecular size. For a low molecular weight dye like this compound, the addition of some carriers may not significantly improve dyeing performance and can even lead to a decrease in dye exhaustion and color strength at higher concentrations. rsc.org
Dispersion Stability in Dyeing Systems
The stability of the dye dispersion is crucial for achieving level and reproducible dyeings. china-dyestuff.com Disperse dyes, including this compound, are finely ground and mixed with dispersing agents to form a stable dispersion in water. china-dyestuff.comresearchgate.net The average particle size of a good quality commercial disperse dye is typically between 0.5 and 1 micron. china-dyestuff.com
Poor dispersion stability, characterized by a wide particle size distribution and the presence of coarse particles, can lead to problems such as specking on the fabric and inconsistent color. china-dyestuff.com The stability of the dispersion can be affected by factors like impurities in the dye, changes in the dye's crystalline form, and the conditions of the dye bath (e.g., temperature). china-dyestuff.comresearchgate.net Dispersants, such as lignosulfonates or naphthalene (B1677914) sulfonic acid derivatives, are used to prevent the dye particles from aggregating. china-dyestuff.com The stability of this compound dispersions is noted to be a factor in its dyeing properties. p2infohouse.org
Coloration Characteristics and Fastness Properties
Lightfastness, Wash Fastness, Crock Fastness, and Sublimation Fastness Evaluation
This compound is known for its bright color and generally good fastness properties on polyester. colorfuldyes.comunilongmaterial.com The fastness properties are a measure of the dyed fabric's resistance to various external factors.
Lightfastness: This refers to the resistance of the color to fading when exposed to light. This compound generally exhibits good to excellent lightfastness, with ratings often cited as 6 to 7 on a scale of 1 to 8. epsilonpigments.commade-in-china.comdyechemical.comcolorfuldyes.comchina-dyestuff.com
Wash Fastness: This indicates the color's resistance to washing. For this compound, wash fastness is typically rated as good to excellent, often around 4-5 on a scale of 1 to 5. hermetachem.comepsilonpigments.commade-in-china.comdyechemical.comchina-dyestuff.commade-in-china.com
Crock Fastness (Rubbing Fastness): This measures the resistance of the color to rubbing off onto other surfaces. This compound generally shows good crock fastness, with typical ratings of 4 for both wet and dry rubbing on a 1 to 5 scale. epsilonpigments.com
Sublimation Fastness: This is the resistance of the dye to vaporize and transfer to adjacent materials upon heating. The sublimation fastness of this compound is considered moderate to good, with ratings often around 4 to 5 on a 1 to 5 scale. hermetachem.comepsilonpigments.comdyechemical.comchina-dyestuff.com Some sources indicate it has a slightly poor sublimation fastness. colorfuldyes.comunilongmaterial.com
The following table summarizes the fastness properties of this compound based on various sources.
| Fastness Property | Rating | Scale |
| Lightfastness | 6-7 | 1-8 |
| Wash Fastness | 4-5 | 1-5 |
| Crock Fastness (Dry) | 4 | 1-5 |
| Crock Fastness (Wet) | 4 | 1-5 |
| Sublimation Fastness | 4-5 | 1-5 |
Effect of Substituents on Fastness Properties
The fastness properties of an anthraquinone (B42736) dye like this compound—its resistance to fading from light, washing, and heat (sublimation)—are significantly influenced by the chemical groups (substituents) attached to its core structure. scispace.com The inherent photostability of the anthraquinone nucleus is a primary determinant of light fastness, but substituents can markedly alter this and other resistance properties. scispace.com
For this compound, the existing amino and hydroxyl groups are known to limit its thermal stability. However, modifications to the molecule can lead to substantial improvements. Research on analogs has shown that introducing certain substituents to the phenoxy moiety can enhance molecular stability, resulting in better light fastness (ratings up to 7/8 on the blue scale), wash fastness (5/5), and resistance to sublimation.
A common strategy to improve the moderate sublimation fastness of this compound involves increasing the molecule's size and incorporating additional hydrophobic groups. scispace.com For example, modified dyes such as C.I. Disperse Red 92 have been specifically designed to enhance these properties while maintaining the original brilliant hue. scispace.com The introduction of an electron-withdrawing sulfonamide group in Disperse Red 92, for instance, stabilizes the dye's excited state against photodegradation, leading to superior lightfastness (6–7) compared to this compound (5–6).
Table 1: Comparative Fastness Properties of this compound and a Substituted Analog
| Dye | Key Substituent Difference | Light Fastness Rating | Thermal Stability |
| This compound | Baseline molecule | 5–6 | Limited by -OH and -NH2 groups |
| Disperse Red 92 | Contains a sulfonamide group | 6–7 | Improved |
Mechanisms of Color Change in Alkaline Dyeing Systems
This compound, a bright red anthraquinone dye, is known to exhibit a unique color change phenomenon, particularly in alkaline dyeing systems. researchgate.netresearchgate.net This can lead to significant dyeing defects, compromising the quality and reproducibility of the coloration process. researchgate.net The mechanism behind this color instability is rooted in the dye's molecular structure and its interaction with the alkaline environment. researchgate.netresearchgate.net
The primary cause of the color change is an isomeric transformation of the dye molecule. researchgate.netresearchgate.net this compound exists as two tautomeric isomers: a red component and a blue component. researchgate.net
Red Component: 1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone researchgate.netresearchgate.net
Blue Component: 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone researchgate.netresearchgate.net
In alkaline conditions, an equilibrium exists between these two forms. The co-existence of both the red and blue isomers during the dyeing process is the direct cause of color deviations and defects. researchgate.netresearchgate.net
To manage this problematic color change, functional additives can be introduced into the dye bath. researchgate.netresearchgate.net One such additive, identified as LV200, is a polymer containing both polyester and polyether segments. researchgate.net This additive helps to control the isomeric conversion between the red and blue components. researchgate.netresearchgate.net The mechanism involves the formation of hydrogen bonds between the polar groups of the dye molecule and the functional additive. researchgate.net By selectively interacting with the dye, LV200 can stabilize one isomeric form over the other, allowing for the controlled production of either bright red or purplish-red fabrics and thereby improving the reliability of the dyeing process. researchgate.netresearchgate.net
Discoloration Phenomena and Dyeing Defects (e.g., Blue Patches)
The most common dyeing defect associated with this compound is the appearance of random blue patches on the dyed fabric. researchgate.netresearchgate.net This discoloration phenomenon is a direct visual manifestation of the uncontrolled isomeric conversion discussed previously. researchgate.net The blue patches are areas where the blue component (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone) is present in higher concentrations alongside the standard red component. researchgate.netresearchgate.net This issue has been a significant cause of low "right-first-time" dyeing rates, necessitating a deeper understanding of the underlying chemical mechanism to achieve consistent results. researchgate.net
Dyeing of Polyester and Blends
This compound is primarily used for the coloration of hydrophobic synthetic fibers, with polyester being the most common substrate. wikipedia.org Its application methods are tailored to the specific properties of the polymer being dyed.
Application to Polyester (PET) and Polytrimethylene Terephthalate (PTT) Fibers
The dye is also effective for coloring polytrimethylene terephthalate (PTT) fibers and PET/PTT bicomponent blends. mdpi.comresearchgate.net PTT has a different crystalline structure than PET, which allows for dyeing at lower temperatures. mdpi.com this compound is classified as a low-energy disperse dye due to its relatively small molecular size and lower polarity. mdpi.com This characteristic allows it to migrate effectively into PTT and PET/PTT fibers at lower temperatures compared to medium- or high-energy dyes. mdpi.com
Research on dyeing PET/PTT bicomponent fabrics has shown that the maximum color yield (K/S value) for this compound can be achieved at a dyeing temperature of 110°C. mdpi.com In contrast, medium-energy and high-energy disperse dyes require temperatures of 120°C and 130°C, respectively, to achieve their maximum color yield on the same material. mdpi.com The dyeing time for this compound on these blends is also shorter, reaching maximum color yield in just 20 minutes. mdpi.com In some applications, ultrasonic waves have been used to enhance the dyeing efficiency of this compound on PTT, improving the color yield and potentially reducing processing time. researchgate.net
Table 2: Optimal Dyeing Conditions for Dyes on PET/PTT Bicomponent Fabric
| Dye Energy Level | Example Dye | Optimal Temperature | Optimal Time |
| Low | C.I. This compound mdpi.com | 110°C mdpi.com | 20 min mdpi.com |
| Medium | C.I. Disperse Yellow 211 mdpi.com | 120°C mdpi.com | 30 min mdpi.com |
| High | C.I. Disperse Red 167.1 mdpi.com | 130°C mdpi.com | 40 min mdpi.com |
Staining on Cotton Components in Blended Fabrics
When dyeing polyester/cotton (P/C) blended fabrics with this compound, a significant issue that arises is the staining of the cotton portion. Disperse dyes, including this compound, are hydrophobic and specifically designed for polyester fibers; they possess little to no substantivity or affinity for the hydrophilic cellulosic fibers of cotton. fibre2fashion.com The dyeing process for polyester requires high temperatures, typically around 130°C, which allows the dye molecules to penetrate the amorphous regions of the polyester fibers. researchgate.netmatec-conferences.org However, under these conditions, the insoluble dye particles also deposit onto the surface of the cotton fibers. fibre2fashion.com
To counteract this issue, a critical post-treatment step known as reduction clearing is employed. fibre2fashion.comp2infohouse.org This process involves treating the blended fabric with a reducing agent, such as sodium hydrosulfite (hydros) and caustic soda, to chemically strip the unfixed this compound from the cotton fibers. p2infohouse.orggoogle.com This treatment must be carefully controlled to remove the surface dye without affecting the dye that has been properly fixed within the polyester matrix. google.com As an anthraquinone-based dye, this compound is more difficult to reduce compared to some azo dyes, a factor that must be considered in the clearing process. p2infohouse.org
The extent of staining and the final fastness properties are influenced by the blend ratio. Fabrics with a higher polyester content generally demonstrate slightly better fastness to washing and crocking. researchgate.netresearchgate.net
The following table presents data on the staining performance of this compound on cotton as part of fastness testing on polyester fabrics. The ratings are based on a standard grey scale where 5 is excellent (no staining) and 1 is very poor (heavy staining).
Table 1: Fastness Properties and Cotton Staining of this compound
| Test | Condition | Staining on Cotton | Reference |
|---|---|---|---|
| Water Washing | ISO 4 | 4 | chinainterdyes.com |
| Dry Heat (Sublimation) | Medium | 2-3 | chinainterdyes.com |
| Washing | - | 3 | amazonaws.com |
Environmental Fate, Ecotoxicology, and Remediation
Environmental Occurrence and Distribution
The release of Disperse Red 60 into the environment is a concern due to its potential persistence and ecotoxicological effects. ontosight.aicymitquimica.com
Detection in Wastewater and Surface Water Samples
Disperse dyes, including this compound, are often found in textile industry effluents due to inefficiencies in the dyeing process. researchgate.net Consequently, this compound has been detected in both wastewater and surface water samples. ontosight.ai The presence of this dye in aquatic environments raises concerns about its potential impact on aquatic life. ontosight.ai While specific concentrations of this compound in environmental samples are not always detailed in broad surveys, studies on similar disperse dyes, such as Disperse Red 1, have shown concentrations in river waters affected by textile industry discharges ranging from 50 to 500 ng L⁻¹. researchgate.net Advanced analytical methods like solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) are employed to detect such dyes at very low concentrations in environmental water samples. oup.com
Bioaccumulation Potential Studies
The potential for this compound to bioaccumulate in organisms is a key aspect of its environmental risk assessment. Disperse dyes are characterized by low water solubility and are lipophilic (fat-soluble), which suggests a potential for bioaccumulation. scbt.com However, studies and assessments indicate that the bioaccumulation potential might be low. The bioavailability of these substances is expected to be limited due to their low water solubility and large molecular cross-sectional diameters, which can slow uptake by organisms. canada.ca While estimations for non-ionic dyes sometimes indicate a risk of bioaccumulation, experimental measurements often yield lower values than predicted. scbt.com A screening assessment by Canadian authorities concluded that based on experimental studies, the potential for substances like Azo Disperse Dyes to bioaccumulate in pelagic organisms is low. canada.ca The European Chemicals Agency (ECHA) registration dossier for the substance also includes studies on its bioaccumulation potential in aquatic and terrestrial environments. europa.eu
Ecotoxicological Assessment
The toxicological impact of this compound on various organisms, particularly in aquatic ecosystems, has been the subject of scientific investigation.
Aquatic Organism Toxicity Studies
Research has highlighted the toxic effects of this compound on aquatic organisms, even at environmentally realistic concentrations. nih.gov Studies have been conducted on various aquatic species to determine the extent of its toxicity. For instance, a safety data sheet reports a 96-hour LC50 (lethal concentration for 50% of the test animals) of approximately 485 mg/L for the fish species Oncorhynchus mykiss (rainbow trout) and a 48-hour EC50 (effective concentration for 50% of the test animals) of over 100 mg/L for Daphnia magna. chemicalbook.com
The zebrafish (Danio rerio) embryo has been widely used as a model organism to study the developmental and biochemical toxicity of this compound. nih.gov These studies are valuable because zebrafish embryos are transparent, allowing for the observation of developmental processes, and they develop rapidly. nih.gov Research has demonstrated that exposure to this compound can lead to significant adverse effects during the early life stages of zebrafish. nih.govresearchgate.net Studies have shown that even at concentrations considered environmentally realistic, this dye can induce biochemical alterations in zebrafish embryos. nih.gov
Exposure to this compound has been shown to cause a range of biochemical disturbances in aquatic organisms, particularly in zebrafish embryos. nih.gov These alterations are key indicators of the dye's toxic mechanisms.
Oxidative Stress: A primary effect observed is the induction of oxidative stress. nih.gov This is evidenced by changes in several biomarkers. Studies have measured levels of total glutathione (B108866) (TG), an important non-enzymatic antioxidant. nih.gov At lower concentrations of this compound (0.01 and 0.1 mg/L), TG levels in zebrafish embryos increased, suggesting a detoxification response. However, at higher concentrations, TG levels decreased, indicating that the antioxidant defense system was overwhelmed. Lipid peroxidation (LPO), a marker of cellular damage caused by oxidative stress, was also observed to increase in exposed embryos. researchgate.net Changes in the activity of antioxidant enzymes like glutathione S-transferase (GST) and catalase have also been reported as part of the oxidative stress response. nih.govresearchgate.net
Neurotoxicity: this compound has demonstrated neurotoxic potential. nih.gov This is primarily assessed by measuring the activity of the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. Studies have found that the activity of this neurotransmitter enzyme is negatively affected in zebrafish embryos exposed to the dye, indicating potential disruption of the nervous system. nih.gov
The collective findings from these studies indicate that this compound can induce a complex set of biochemical responses in aquatic organisms, underscoring the need for careful evaluation of its discharge into water bodies. nih.gov
Effects on Antioxidant Systems (e.g., Total Glutathione, Glutathione S-transferase, Lipid Peroxidation)
Exposure to this compound has been shown to impact the antioxidant systems of aquatic organisms. In a study on zebrafish (Danio rerio) embryos, varying effects on total glutathione (TG) levels were observed. At lower, environmentally relevant concentrations (0.01 and 0.1 mg/L), TG levels increased, suggesting an initial detoxification response. However, at higher concentrations, TG levels decreased, indicating that the antioxidant processes were becoming impaired. This decrease in TG at higher concentrations was also accompanied by a decrease in Glutathione S-transferase (GST) activity. unesp.br GST is a crucial enzyme in the detoxification of harmful substances by catalyzing their conjugation with glutathione. nih.gov The reduction in both TG and GST activity points to a significant impairment of the antioxidant defense system under higher exposure levels. unesp.br
Lipid peroxidation (LPO), a marker of oxidative stress and cellular damage, was also observed in zebrafish embryos exposed to this compound. This indicates that the dye induces oxidative stress, potentially leading to damage to cell membranes. The generation of reactive oxygen species (ROS) by xenobiotics can initiate a chain reaction of lipid peroxidation, leading to the formation of toxic byproducts. nih.gov The observed LPO in conjunction with the alterations in the glutathione system highlights the potential for this compound to cause significant oxidative damage in aquatic organisms. unesp.br
The table below summarizes the observed effects of this compound on the antioxidant systems of zebrafish embryos.
| Biomarker | Effect at Low Concentrations (0.01 and 0.1 mg/L) | Effect at High Concentrations | Implication |
| Total Glutathione (TG) | Increased | Decreased | Initial detoxification response followed by impairment of antioxidant capacity |
| Glutathione S-transferase (GST) | No significant change | Decreased unesp.br | Impaired detoxification of harmful substances unesp.brnih.gov |
| Lipid Peroxidation (LPO) | Increased | Increased | Oxidative stress and potential for cellular damage |
Neurotransmission Impact (e.g., Acetylcholinesterase Activity)
This compound has demonstrated neurotoxic potential by affecting acetylcholinesterase (AChE) activity. AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses and subsequent adverse effects on an organism's behavior and physiological functions. core.ac.uk
Mutagenicity and Genotoxicity Assessment
The mutagenic and genotoxic potential of this compound has been a subject of investigation, yielding some mixed results. canada.ca
Ames Test Applications
The Ames test, a widely used method for assessing the mutagenic potential of chemicals, has been applied to this compound. scispace.comresearchgate.net In this test, strains of the bacterium Salmonella typhimurium with pre-existing mutations are used to detect whether a substance can cause a reverse mutation, indicating its mutagenic properties. scispace.comresearchgate.net
Some studies have reported that this compound and its analogs tested negative in Ames mutagenicity assays using Salmonella typhimurium strains TA98 and TA100. However, other assessments have indicated mixed results for this compound in Ames tests. canada.ca For instance, one evaluation reported positive results in TA98 and/or TA100 for a significant percentage of textile dye products, some of which could include this compound. scispace.com The National Toxicology Program (NTP) has also conducted genetic toxicity evaluations of C.I. This compound using the Ames test, with summary data available. nih.gov These conflicting reports suggest that the mutagenicity of this compound may depend on the specific test conditions and the purity of the sample.
Correlation with Partition Coefficients
A correlation has been observed between the partition coefficients of this compound analogs and their mutagenicity. The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids. mst.dk Generally, substances with higher lipophilicity can more easily penetrate cell membranes. In the case of some this compound analogs, favorable (likely lower) partition coefficients have been correlated with negative results in Ames mutagenicity assays. This suggests that the physicochemical properties of these dyes, such as their ability to be absorbed by cells, may play a role in their mutagenic potential.
Human Health Concerns (Related to Degradation Products)
A significant human health concern associated with this compound and other disperse azo dyes stems from their degradation products. Under certain conditions, such as reductive cleavage of the azo bond, these dyes can break down to form aromatic amines (arylamines). mst.dknih.gov Some of these arylamines are known or suspected carcinogens. mst.dk
The presence of this compound in textiles raises concerns about potential skin contact and the release of these harmful arylamines. nih.gov While the dye itself may be of toxicological concern, its degradation into carcinogenic compounds represents a more significant long-term health risk. mst.dk Studies have detected arylamines in textile products, highlighting the potential for human exposure. nih.gov
Release of Arylamines and Carcinogenic Potential
This compound, an anthraquinone-based dye, has raised health concerns due to the potential release of arylamines, which are known to be carcinogenic. Although this compound itself is not an azo dye, some azo dyes can degrade to form carcinogenic aromatic amines. researchgate.neteuropa.eu The reductive cleavage of the azo bond is a primary degradation pathway for azo dyes, which can be facilitated by human intestinal microbiota and liver enzymes. researchgate.netnih.gov
Some aromatic amines, such as benzidine (B372746) and 2-naphthylamine, are confirmed human carcinogens, known to cause urinary bladder cancer in industrial workers. europa.eu Other arylamines are suspected to have toxic effects, including genotoxicity, carcinogenicity, and mutagenicity. nih.gov Studies on textiles have detected the presence of free arylamines at significant levels, sometimes far exceeding the concentration of the parent azo dyes. nih.gov
Allergic Reactions and Skin Contact Risks
This compound is recognized as a potential allergen and may cause an allergic skin reaction. chemicalbook.comnih.gov Skin contact with textiles containing certain disperse dyes has been associated with contact dermatitis. scbt.com The risk of a contact allergy increases with factors like perspiration, as it can leach the dye from the fabric onto the skin, and pre-existing skin damage that compromises the skin's barrier function. europa.eu
Even at low concentrations, repeated exposure to an allergen can lead to stronger reactions in sensitized individuals. europa.eu Symptoms of an allergic reaction to dyes can range from skin redness and rash to more severe systemic reactions. europa.eu It is recommended to avoid exposing open cuts, abraded, or irritated skin to materials containing this dye. scbt.com
Degradation Pathways and Mechanisms
Photodegradation Studies
The stability of dyes like this compound to light is a crucial factor in their environmental persistence. While many dyes are designed for high lightfastness, they can still undergo degradation when exposed to light, particularly ultraviolet (UV) radiation. epa.govmdpi.com
Influence of Light Exposure and Wavelengths
The rate and extent of photodegradation are highly dependent on the wavelength of light and the duration of exposure. optica.org Studies on similar dyes have shown that degradation is often more significant under UV light compared to visible light. mdpi.com For instance, the photodegradation of Disperse Red 1, a related azo dye, was found to be influenced by the wavelength of continuous illumination, with different degradation rates observed from the visible to the near-infrared spectrum. optica.org The photocatalytic degradation of dyes is often studied using UV lamps with specific wavelengths, such as 365 nm or 320 nm. mdpi.comacs.org
Photo-oxidation and Isomerization Processes
For some dyes, particularly azo dyes, photodegradation can involve two main processes: photo-oxidation and trans-cis isomerization. optica.orgacs.org Photo-oxidation occurs when the dye molecule reacts with oxygen in the presence of light, leading to the breakdown of its structure. optica.org This process can be a significant degradation pathway in an air or oxygen-rich environment. optica.org
Trans-cis isomerization is a reversible process where the dye molecule changes its spatial configuration around the azo bond upon light absorption. acs.orgmdpi.com The trans isomer is generally more stable, and exposure to UV light can convert it to the cis isomer. mdpi.com This process is a key mechanism in the photochromic behavior of some azo dyes. acs.orgmdpi.com
Degradation Products Identification
The degradation of this compound can lead to the formation of various smaller molecules. One study identified the degradation products of a similar dye, Disperse Red 3B, through GC-MS analysis. rsc.org The proposed pathway involved the initial breakdown of the dye into ammonia (B1221849), diisobutyl phthalate (B1215562), and guaiacol (B22219). rsc.org Subsequently, diisobutyl phthalate was further degraded into o-xylene, acetone, and 4-hydroxy-2-butanone (B42824) through oxidative decarboxylation. rsc.org Ultimately, these intermediate products are expected to mineralize into carbon dioxide and other final products. rsc.org
Biodegradation by Microbial Systems
The use of microorganisms for the breakdown of synthetic dyes like this compound is an area of significant research, offering an environmentally friendly alternative to conventional treatment methods. nih.govopenbiotechnologyjournal.com Microbial degradation can occur through various mechanisms, including adsorption and enzymatic breakdown, under both aerobic and anaerobic conditions. nih.govmdpi.com
Bacterial Decolorization and Detoxification
Bacterial systems have demonstrated the ability to decolorize and detoxify textile effluents containing azo dyes. openbiotechnologyjournal.comnih.gov The process often involves a two-step mechanism: an initial reductive cleavage of the dye's azo bonds under anaerobic or microaerophilic conditions, followed by the aerobic degradation of the resulting aromatic amines. nih.govmdpi.com
A study investigating a rhizosphere bacterial consortium containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii demonstrated the degradation of a disperse red dye. lifesciencesite.com The efficiency of decolorization was found to be dependent on the glucose concentration and the presence of alternating anaerobic and aerobic conditions. lifesciencesite.com Under anaerobic conditions with 10% glucose, a 56.17% decolorization was achieved in 72 hours. lifesciencesite.com A sequential anaerobic-aerobic system enhanced with biochar achieved a maximum decolorization of 98.47%. lifesciencesite.com
Enzymes such as azoreductase and NADH-DCIP reductase play a crucial role in the initial breakdown of the azo bonds. mdpi.comnih.gov Subsequent oxidation of the resulting amines can be carried out by enzymes like laccase and veratryl alcohol oxidase. nih.gov Research has shown that while decolorization can be achieved under microaerophilic conditions, it may lead to the formation of toxic aromatic amines. nih.gov However, a sequential microaerophilic/aerobic process can lead to the complete mineralization of the dye without the formation of these toxic intermediates. nih.gov
Anaerobic Degradation by Specific Microbial Strains
The initial and critical step in the biodegradation of many azo dyes is the anaerobic cleavage of the azo bond (-N=N-). nih.govtandfonline.com This process, often referred to as azoreduction, results in the decolorization of the dye and the formation of aromatic amines. tandfonline.com These amines, however, can be toxic and require further degradation, which typically occurs under aerobic conditions. nih.gov
A number of bacterial strains have been identified that can decolorize azo dyes under anaerobic or anoxic conditions. mdpi.com For instance, research on the degradation of Disperse Red 1, a related azo dye, by a bacterial consortium in a sequential anaerobic-aerobic reactor showed approximately 80% azoreduction in the anaerobic phase after 72 hours, which increased to 100% after subsequent aerobic treatment. researchgate.net The anaerobic process is essential for breaking down the complex dye structure, making it amenable to further degradation by aerobic microorganisms. researchgate.net
The efficiency of anaerobic degradation can be influenced by various factors, including the specific microbial strains present, the concentration of the dye, and the availability of co-substrates that can act as electron donors. nih.govlifesciencesite.com
Phytotoxicity Evaluation of Degradation Products
A critical aspect of any remediation strategy is ensuring that the breakdown products are less toxic than the parent compound. frontiersin.orgnih.gov Several studies have evaluated the phytotoxicity of both the original dye and its degradation products.
Untreated dye effluents have been shown to inhibit the seed germination and growth of various crop plants. frontiersin.orgcabidigitallibrary.org For example, studies have demonstrated that the presence of textile dyes can significantly reduce the germination rates of plants like Vigna radiata (mung bean), Raphanus sativus (radish), and Abelmoschus esculentus (okra). frontiersin.orgnih.gov
However, after microbial degradation, the resulting metabolites often exhibit significantly reduced toxicity. frontiersin.orghhu.edu.cn In one study, the degradation of Direct Red 81 by Bacillus sp. DMS2 resulted in metabolites that allowed for over 90% seed germination, compared to 30-36% germination in the presence of the untreated dye. frontiersin.orgnih.gov Similar results have been observed in studies using other bacterial strains and dyes, where the degradation products showed significantly lower toxicity towards various test organisms, including plants and aquatic invertebrates. nih.govhhu.edu.cn These findings underscore the potential of microbial remediation to not only decolorize dye-containing wastewater but also to detoxify it. frontiersin.orghhu.edu.cn
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.ir These processes are considered highly efficient for the degradation of recalcitrant organic compounds like this compound. sci-hub.se
ZnO/UV/H₂O₂ Systems for Degradation
AOPs utilizing zinc oxide (ZnO) as a photocatalyst in combination with ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) have been shown to be effective for the degradation of this compound. researchgate.net In this system, UV light activates the ZnO, which in turn catalyzes the decomposition of H₂O₂ to generate highly reactive hydroxyl radicals. openbiotechnologyjournal.comcore.ac.uk
One study demonstrated that a ZnO/UV/H₂O₂ system achieved 97% degradation of this compound under optimal conditions. sci-hub.seresearchgate.net The key parameters influencing the degradation efficiency were identified as the concentration of the catalyst (ZnO), the dose of H₂O₂, the initial dye concentration, the pH of the solution, and the irradiation time. researchgate.net The optimal conditions were found to be a pH of 9.0, a ZnO concentration of 0.6 g/L, an H₂O₂ dose of 0.9 mL/L, and an irradiation time of 60 minutes. sci-hub.seresearchgate.net This treatment also resulted in a significant reduction in Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) by 79% and 60%, respectively, indicating substantial mineralization of the dye. researchgate.net Furthermore, the toxicity of the treated solution was significantly reduced. researchgate.net
Table 1: Optimal Conditions for this compound Degradation using ZnO/UV/H₂O₂
| Parameter | Optimal Value |
| pH | 9.0 |
| ZnO Concentration | 0.6 g/L |
| H₂O₂ Dose | 0.9 mL/L |
| Irradiation Time | 60 min |
| Degradation Efficiency | 97% |
| COD Reduction | 79% |
| BOD Reduction | 60% |
| Data from Jamil et al. (2020) researchgate.net |
Fenton Oxidation and Photo-Fenton Catalysis
The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. ijcce.ac.ir This process is a widely used AOP for the treatment of various industrial wastewaters containing organic pollutants. wikipedia.orgnih.gov An enhancement of this process, known as photo-Fenton, involves the use of UV or visible light to accelerate the generation of hydroxyl radicals. mdpi.comsemanticscholar.org
In a study on the removal of a multi-dye wastewater containing this compound, an integrated adsorption and Fenton oxidation process in a fluidized bed reactor achieved a 79.8% removal efficiency for this compound within 10 minutes. nih.gov The system utilized ceramsite and activated carbon as fluidized solids, which promoted the Fenton oxidation and also adsorbed dye molecules and intermediates. nih.gov
The photo-Fenton-like process using magnetic Fe₃O₄ nanoparticles has also been investigated for the degradation of textile dyes. mdpi.comsemanticscholar.org In a study on Disperse Red 277, the process, assisted by oxalic acid, led to the complete decolorization and destruction of the dye within 180 minutes under visible light. mdpi.comsemanticscholar.org The catalytic activity was dependent on the dose of nanoparticles, H₂O₂ concentration, pH, and initial dye concentration. mdpi.comresearchgate.net The optimal conditions were found to be 1.0 g/L of Fe₃O₄ nanoparticles, 60 mM oxalic acid, and a pH of 7.0 for a 60 ppm dye solution. mdpi.comsemanticscholar.org The use of magnetic nanoparticles offers the advantage of easy separation and potential recycling of the catalyst. mdpi.com
Photocatalytic Membrane Reactors with TiO2
Photocatalytic membrane reactors (PMRs) represent an advanced oxidation process for treating wastewater containing recalcitrant organic pollutants like this compound. These systems integrate photocatalysis with membrane filtration, offering simultaneous degradation of the dye and separation of the treated water from the photocatalyst. Titanium dioxide (TiO2) is a widely utilized photocatalyst in these reactors due to its high stability, low cost, and strong catalytic activity under UV irradiation. fishersci.cawikipedia.orgatamanchemicals.com
In a typical PMR setup for dye removal, a slurry of TiO2 nanoparticles is suspended in the feed tank containing the dye-polluted water. ereztech.com This suspension is then irradiated with a UV light source, which activates the TiO2. The activated catalyst generates highly reactive species, such as hydroxyl radicals, that degrade the dye molecules. wikipedia.org The mixture is continuously passed through a membrane module, which retains the TiO2 particles for reuse while allowing the purified water (permeate) to pass through. wikipedia.orgereztech.com
Studies on similar disperse dyes, such as C.I. Disperse Red 73, have demonstrated the effectiveness of this technology. Using a PMR with TiO2, researchers achieved dye degradation rates between 60% and 90%. americanelements.com Research on real textile wastewater containing a mixture of dyes, including this compound, also showed significant color and chemical oxygen demand (COD) removal using TiO2 photocatalysis. 16streets.com The membrane ensures a high-quality permeate that can potentially be reused, contributing to water conservation in industrial processes. americanelements.com
Optimization of Process Variables (Catalyst Concentration, pH, H2O2 Dose)
The efficiency of the photocatalytic degradation of this compound is highly dependent on several key operational parameters. Optimizing these variables is crucial for maximizing dye removal and ensuring the economic viability of the treatment process.
pH: The pH of the wastewater significantly influences the surface charge of the TiO2 particles and the dye molecules, affecting the adsorption of the dye onto the catalyst surface—a key step in the photocatalytic process. atamanchemicals.comfishersci.at For TiO2, the point of zero charge is around pH 6.8. atamanchemicals.com At pH values below this, the catalyst surface is positively charged, favoring the adsorption of anionic dye molecules. Conversely, at higher pH values, the surface becomes negatively charged. Studies on similar dyes have shown that acidic conditions, often around pH 3 or 4, result in the most effective degradation. americanelements.comfishersci.at
H2O2 Dose: The addition of hydrogen peroxide (H2O2) can enhance the photocatalytic process. H2O2 acts as an electron acceptor, which helps to prevent the recombination of electron-hole pairs generated on the TiO2 surface, leading to a greater production of highly reactive hydroxyl radicals. fishersci.co.uk This, in turn, accelerates the degradation of the dye. Research on a mix of disperse dyes showed that increasing the H2O2 concentration from 3 x 10⁻³ M to 9 x 10⁻³ M improved decolorization from 45.47% to 72.04%. fishersci.ca However, an excessive dose of H2O2 can be detrimental, as it can scavenge the hydroxyl radicals itself, thereby inhibiting the degradation process. fishersci.ca
Remediation and Removal from Wastewater
Adsorption Techniques
Adsorption is a widely used and effective method for removing dyes like this compound from wastewater due to its simplicity, high efficiency, and the availability of diverse adsorbent materials. ereztech.com This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various materials have been explored for the adsorption of this compound, with recent research focusing on advanced nanocomposites.
Organo-Metal Oxide Nanocomposites
Novel quaternary organo-metal oxide nanocomposites have been developed and proven effective for the removal of this compound. nih.govfishersci.pt One such study involved modifying chitosan (B1678972) with a Schiff base to create nanoneedles, which were then impregnated with mixtures of metal oxides like CeO2–CuO–Fe2O3 or CeO2–CuO–Al2O3. nih.govfishersci.pt These hybrid materials combine the high surface area and reactivity of metal oxide nanoparticles with the excellent adsorption properties of modified chitosan. nih.gov The resulting nanocomposites, identified as CF (chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3) and CA (chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3), demonstrated a high capacity for adsorbing this compound from aqueous solutions. nih.gov The maximum adsorption capacity for these materials was found to be 100 mg of dye per gram of adsorbent. nih.govfishersci.ptfishersci.ca
Modified Chitosan Nanocomposites
Chitosan, a biopolymer derived from chitin, is a promising base material for adsorbents due to its biocompatibility and the presence of reactive amine and hydroxyl groups. fishersci.ptnih.gov To enhance its adsorption capabilities for dyes like this compound, chitosan is often chemically modified and combined with other materials to form nanocomposites. nih.gov As detailed in the previous section, research has successfully utilized chitosan modified by a Schiff base reaction (to form chitosan-4-chloroacetophenone) as a foundational polymer for creating effective organo-metal oxide nanocomposites. nih.govfishersci.pt This modification and subsequent impregnation with metal oxides significantly improve the material's performance in dye uptake from wastewater. nih.govnih.gov
Adsorption Kinetics Modeling (e.g., Pseudo-Second-Order)
To understand the mechanism of adsorption, researchers model the experimental data using various kinetic models. For the adsorption of this compound onto organo-metal oxide nanocomposites (both CF and CA), studies have consistently found that the pseudo-second-order kinetics model provides the best fit to the experimental data. nih.govfishersci.ptfishersci.caereztech.com This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. fishersci.at The strong correlation with the pseudo-second-order model indicates that the adsorption rate is dependent on the availability of active sites on the adsorbent surface. fishersci.ca
Research Findings on Adsorption of this compound
| Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Best Fit Kinetic Model | Reference |
| Chitosan-4-chloroacetophenone/CeO2–CuO–Fe2O3 (CF) | 100 | 2 | Pseudo-Second-Order | nih.govfishersci.pt |
| Chitosan-4-chloroacetophenone/CeO2–CuO–Al2O3 (CA) | 100 | 4 | Pseudo-Second-Order | nih.govfishersci.pt |
| Acclimatized Bio-sludge | 40 | Not Specified | Not Specified | ereztech.comwikipedia.org |
Coagulation Methods
Coagulation-flocculation is a widely applied physicochemical process for treating textile wastewater. csuohio.edu This method involves the destabilization of colloidal particles (the dye) by adding a coagulant, followed by slow mixing to promote the formation of larger flocs that can be easily separated from the water. While chemical coagulants like aluminum sulfate (B86663) and ferric chloride are common, there is growing interest in natural alternatives. koreascience.kr
Natural coagulants are being explored as an eco-friendly and cost-effective option for dye removal. nih.gov One such promising coagulant is the mucilage extracted from the roots of Alcea rosea (common hollyhock). sciexplore.ir Studies have demonstrated its effectiveness in removing this compound from synthetic wastewater. nih.govresearchgate.net
Research indicates that the removal efficiency of this compound using Alcea rosea root extract is influenced by several operational parameters. Optimal conditions have been identified to maximize dye removal. A study investigating these parameters found that a maximum removal efficiency of 86% was achieved under specific conditions. nih.govresearchgate.net The optimal settings were determined to be a pH of 11, a coagulant concentration of 200 mg/L for an initial dye concentration of 40 mg/L, a slow mixing speed of 60 rpm for 15 minutes, a settling time of 60 minutes, and a temperature of 60°C. nih.gov The higher removal efficiency for disperse dyes like this compound, compared to more soluble reactive dyes, is attributed to their lower solubility in water. nih.govresearchgate.net
The table below summarizes the optimal conditions for the removal of this compound using Alcea rosea root mucilage as a natural coagulant.
| Parameter | Optimal Value | Resulting Removal Efficiency (%) |
| pH | 11 | 86 |
| Alcea rosea Concentration | 200 mg/L | 86 |
| Initial Dye Concentration | 40 mg/L | 75 |
| Slow Mixing Speed | 60 rpm | 78.2 |
| Slow Mixing Time | 15 min | - |
| Settling Time | 60 min | 86 |
| Temperature | 60 °C | 86 |
Data sourced from a study on the effectiveness of Alcea rosea root extract for dye removal from synthetic sewage. nih.gov
Filtration and Membrane Technologies
Membrane filtration technologies are increasingly used in textile wastewater treatment due to their high efficiency in removing pollutants based on size and mass. researchgate.netmdpi.com Methods such as ultrafiltration (UF) and nanofiltration (NF) have shown significant potential for removing disperse dyes like this compound. upc.edubioline.org.br
Ultrafiltration, using materials like polyvinylidene fluoride (B91410) (PVDF) membranes, has proven effective for treating wastewater containing disperse dyes. upc.edu Studies have reported dye removal rates as high as 96% and a decrease in Chemical Oxygen Demand (COD) of up to 90%. upc.edu A key advantage of this technology is the potential for low membrane fouling when treating effluents with insoluble dyes. upc.edu
Nanofiltration is another advanced membrane process suitable for dye removal. bioline.org.br Research using a thin-film composite nanofiltration membrane demonstrated high removal rates for various dye classes, including disperse dyes. bioline.org.br For Disperse Red, color removal was observed to be higher than for other dyes, a phenomenon attributed to its low solubility. bioline.org.br In some cases, nanofiltration can achieve dye removal rates of up to 99%. bioline.org.br
Reduction of Water Quality Parameters (COD, BOD, Dissolved Oxygen)
The discharge of dye-containing effluents significantly impacts water quality by increasing parameters such as Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), and affecting the level of Dissolved Oxygen (DO). mdpi.com Effective treatment of this compound wastewater, therefore, necessitates a reduction in these parameters.
Various treatment technologies have been shown to effectively reduce COD and BOD while improving dissolved oxygen levels. An advanced oxidation process (AOP) using ZnO/UV/H₂O₂ for the degradation of this compound achieved up to a 79% reduction in COD and a 60% reduction in BOD under optimal conditions. researchgate.net This same process also resulted in a significant increase in dissolved oxygen by up to 85.6%. researchgate.net
Biological treatment methods, such as the sequencing batch reactor (SBR) system, are also highly effective. When treating wastewater containing this compound, SBR systems have achieved color removal efficiencies of over 98% at a mixed liquor suspended solids (MLSS) concentration of 4000 mg/L. scielo.org.mxtshe.org These high color removal rates were accompanied by high removal efficiencies for both COD and BOD₅. scielo.org.mx The presence of dyes in wastewater can inhibit light penetration, which disrupts photosynthesis in aquatic environments and reduces the transfer of oxygen into the water. nih.gov The metabolic activities of microorganisms in biological treatment systems can transform toxic dyes into less harmful compounds, thereby mitigating these negative effects. mdpi.com
The table below shows the impact of a ZnO/UV/H₂O₂ based advanced oxidation process on key water quality parameters in this compound-contaminated water. researchgate.net
| Water Quality Parameter | Reduction / Increase |
| Chemical Oxygen Demand (COD) | 79% Reduction |
| Biological Oxygen Demand (BOD) | 60% Reduction |
| Dissolved Oxygen (DO) | 85.6% Increase |
Data sourced from a study on the advanced oxidation of Disperse Red-60. researchgate.net
Analytical Methodologies for Disperse Red 60 Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the study of Disperse Red 60, providing insight into its molecular structure, electronic transitions, and the elemental composition of its surfaces.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of bonds within the molecule can be determined. The FTIR (Fourier-transform infrared) spectrum of this compound reveals key absorptions corresponding to its structural components.
Key IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | ~3400-3300 |
| Hydroxyl | O-H stretch | ~3300-3200 (broad, hydrogen-bonded) |
| Carbonyl (Quinone) | C=O stretch | ~1670-1630 |
| Aromatic Ring | C=C stretch | ~1600 and ~1450 |
These characteristic peaks confirm the presence of the amine, hydroxyl, phenoxy, and anthraquinone (B42736) moieties that constitute the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons on the anthraquinone and phenoxy rings, as well as signals for the amine (-NH₂) and hydroxyl (-OH) protons. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (singlet, doublet, triplet, etc.) reveal adjacent, non-equivalent protons. Although specific chemical shift data is not always published in readily accessible literature, ¹H NMR is a standard method for confirming the identity and purity of the dye and its derivatives. researchgate.net
2-D NMR Spectroscopy: For complex molecules like this compound, two-dimensional (2-D) NMR techniques are employed to resolve overlapping signals and definitively establish the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the ¹³C spectrum.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. When the molecule is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The high-energy ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions.
Analysis of this compound yields a prominent molecular ion peak corresponding to its molecular weight. nih.gov
Key Mass Spectrometry Data for this compound
| Ion | m/z Value | Interpretation |
|---|---|---|
| [M]⁺ | 331 | Molecular Ion |
| [M+1]⁺ | 332 | Isotope peak due to the natural abundance of ¹³C |
The presence of the molecular ion at m/z 331 confirms the molecular formula C₂₀H₁₃NO₄. The fragment at m/z 77 is a common indicator of a phenyl substituent.
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within the chromophore of the dye molecule. This technique is fundamental for quantifying the concentration of the dye in solution and for monitoring its degradation over time. The color of this compound is due to its strong absorption in the visible region. Research has shown that the interaction between this compound and substances like borax (B76245) can be investigated by monitoring changes in its absorbance spectrum. researchgate.net Furthermore, studies on the photodegradation of the dye have noted that its fading in ethyl acetate (B1210297) solution occurs most rapidly when exposed to UV radiation in the 316 nm region. vdoc.pub
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on the surface of a material. In the context of this compound research, XPS has been employed to investigate specific chemical interactions that occur during the dyeing process. In a notable study investigating the cause of dyeing defects (random blue patches), XPS was used to analyze the dyed fabric. The results confirmed the presence of Boron-Nitrogen (B-N) bonds on the surface, providing direct evidence of an interaction between the dye and borax used in the dyeing process. researchgate.net
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. It provides information about the arrangement of atoms within a crystal lattice by analyzing the diffraction pattern produced when X-rays interact with the sample. This compound is a crystalline solid, and its crystal structure has been determined using single-crystal XRD. nih.gov This analysis provides precise data on the unit cell dimensions and the symmetry of the crystal.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Database ID | COD 2001053 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a | 14.972 Å |
| b | 5.1410 Å |
| c | 19.853 Å |
| β | 94.15° |
Data sourced from the Crystallography Open Database. nih.gov
This data is fundamental for understanding the solid-state properties of the dye, which can influence its solubility, stability, and dyeing characteristics.
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental in separating this compound from complex mixtures and quantifying its presence.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound. The method's adaptability allows for various configurations to achieve optimal separation and detection.
Standard Procedures : The DIN 54231 standard procedure outlines a method for the analysis of disperse dyes, including this compound, using HPLC. lcms.cz This method often employs a C18 column for separation. lcms.cz
Detection : A Photodiode Array (PDA) detector is commonly used, allowing for the simultaneous acquisition of chromatograms and UV-visible spectra. lcms.cz This dual capability aids in the identification and purity assessment of the dye. For enhanced specificity and sensitivity, HPLC systems can be coupled with mass spectrometry (MS). lcms.cznih.gov
Mobile Phase : Gradient elution is often employed to effectively separate the dye from impurities or other components. A typical mobile phase might consist of a mixture of an aqueous solution (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile), with the proportion of the organic solvent increasing over the course of the analysis. hitachi-hightech.com
Table 1: Example HPLC Configuration for Disperse Dye Analysis
| Parameter | Specification |
| System | ACQUITY Arc System lcms.cz |
| Column | XBridge C18, 2.1 x 150 mm, 5.0-µm lcms.cz |
| Mobile Phase | Gradient of aqueous and organic solvents hitachi-hightech.com |
| Detector | 2998 Photodiode Array (PDA) Detector lcms.cz |
| Software | Empower 3 Software lcms.cz |
Gas Chromatography/Mass Spectrometry (GC/MS) for Degradation Products
While HPLC is used for the intact dye, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is invaluable for identifying the smaller, more volatile products that result from the degradation of this compound. rsc.org
Research into the biodegradation of similar anthraquinone dyes has shown that degradation can proceed through the breaking of functional groups, leading to the formation of smaller molecular compounds. rsc.org For instance, studies on Disperse Red 3B, a related dye, identified degradation products like diisobutyl phthalate (B1215562), o-xylene, and acetone. rsc.org GC/MS analysis is critical in separating these volatile compounds and providing mass spectra for their definitive identification. rsc.org The NIST Mass Spectrometry Data Center library contains GC/MS data for this compound, with its top mass-to-charge ratio (m/z) peak at 331. nih.gov
Table 2: Identified Degradation Products of a Related Anthraquinone Dye (Disperse Red 3B)
| Compound | Degradation Pathway |
| Diisobutyl phthalate | Breakage of heterocyclic rings rsc.org |
| o-Xylene | Oxidative decarboxylation rsc.org |
| Acetone | Oxidative decarboxylation rsc.org |
| 4-hydroxy-2-butanone (B42824) | Oxidative decarboxylation rsc.org |
Solid Phase Extraction-Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (SPE-LC-ESI-MS/MS) for Environmental Samples
To detect the low concentrations of this compound and other disperse dyes in environmental water samples, a more sensitive and selective method is required. nih.gov Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) serves this purpose. nih.govoup.com
The process involves:
Pre-concentration : Water samples are passed through an SPE cartridge, which adsorbs the dye molecules. oup.com This step concentrates the analyte from a large sample volume.
Elution : The dye is then washed off the cartridge with a small volume of solvent. oup.com
Analysis : The concentrated sample is injected into the LC-ESI-MS/MS system. This technique provides high sensitivity, with limits of detection reported to be around 2.0 ng L⁻¹, and allows for the accurate quantification of dyes in complex matrices like wastewater. nih.govoup.com
This methodology has been successfully used to detect various disperse dyes in effluents and receiving waters from textile industries. nih.govoup.com
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound upon heating.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com This technique is used to determine the thermal properties of this compound, such as its melting point. The reported melting point for this compound is approximately 185 °C. wikipedia.orgbiosynth.com DSC analysis reveals this as a sharp endothermic peak on the DSC curve, indicating the temperature at which the solid dye transitions into a liquid state. researchgate.net The variation in melting points and enthalpies of fusion of anthraquinone dyes has been correlated with their solubility. whiterose.ac.uk
Thermogravimetric Analysis (TGA) for Volatilization and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of this compound. Studies have shown that some anthraquinone dyes begin to decompose in the range of their melting points. A TGA curve for a substance like this compound would show the temperatures at which mass loss occurs, corresponding to volatilization or, more commonly, decomposition into smaller, volatile fragments. This information is crucial for understanding the dye's thermal limits and potential hazards at high temperatures. acs.org
Particle Size and Dispersion Analysis
The efficacy of this compound as a disperse dye is heavily reliant on its particle size and the stability of its dispersion in an aqueous medium. Agglomeration or sedimentation of dye particles can lead to uneven dyeing and reduced color yield. Therefore, precise and reliable analytical methods are essential to monitor and control these parameters. High-quality commercial disperse dyes, including this compound, typically have an average particle size distribution of 0.5 to 1 micron. dyestuffscn.com
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in a suspension. The method is based on the principle of Brownian motion, where the fluctuations in the intensity of scattered light from the particles are analyzed to determine their diffusion coefficient. This is then used to calculate the hydrodynamic diameter of the particles using the Stokes-Einstein equation. DLS is particularly useful for characterizing nanoparticles and sub-micron particles. researchgate.net
In the context of this compound research, DLS is employed to determine the average particle size and the polydispersity index (PDI). The PDI is a measure of the broadness of the particle size distribution, with a lower value indicating a more uniform and monodisperse system. This information is crucial for assessing the quality of the dye dispersion and the effectiveness of dispersing agents. For instance, studies on the stabilization of C.I. This compound dispersions have utilized particle size measurements to evaluate the performance of different dye–polyether derivatives as dispersants. researchgate.net
| Parameter | Description | Typical Value for Stable Dispersions |
| Hydrodynamic Diameter (Z-average) | The intensity-weighted mean hydrodynamic size of the particle distribution. | Varies depending on formulation, but typically in the sub-micron range. |
| Polydispersity Index (PDI) | A dimensionless measure of the width of the particle size distribution. | < 0.3 indicates a narrow and uniform distribution. |
Turbidity Measurements
Turbidity is a measure of the cloudiness or haziness of a fluid caused by suspended solid particles. In the study of this compound, turbidity measurements are a straightforward and effective method for assessing the stability of its dispersions over time. An increase in turbidity can indicate particle agglomeration, while a decrease may suggest sedimentation. researchgate.net
The principle behind this method involves passing a beam of light through the dispersion and measuring the amount of light scattered at a specific angle. The higher the intensity of scattered light, the higher the turbidity. For disperse dyes, the turbidity is related to both the particle size and concentration. Therefore, monitoring the turbidity of a this compound dispersion can provide qualitative and semi-quantitative information about its stability under various conditions, such as temperature changes or the addition of auxiliary chemicals. Research on the dispersion properties of disperse dyes has shown a correlation between the turbidity ratio (the ratio of turbidity at the maximum absorption wavelength to that at a non-absorbing wavelength) and the geometric mean radius of the particles. researchgate.net
| Time Point | Turbidity (NTU) - Stable Dispersion | Turbidity (NTU) - Unstable Dispersion |
| 0 hours | 150 | 155 |
| 1 hour | 148 | 180 |
| 6 hours | 145 | 250 |
| 12 hours | 145 | 320 (with visible sedimentation) |
| 24 hours | 142 | 400 (significant sedimentation) |
Advanced Applications and Material Science
Integration in Specialized Inks
The primary challenge in creating sublimation inkjet inks is the production of a stable, uniform dispersion of dye particles that are small enough to prevent nozzle clogging and ensure optimal printing performance. researchgate.net Disperse Red 60 is a key colorant used in this field. made-in-china.comautumnchem.comalibaba.comtiankunchemical.com
Sublimation Inkjet Inks
This compound is utilized in the formulation of sublimation inkjet inks, which are designed for heat transfer printing, particularly on synthetic fabrics like polyester (B1180765). autumnchem.comdongtengchemical.com For these inks to function correctly in digital inkjet printing, the dye must be processed into a micropowder with a particle size smaller than that used in conventional dyeing. dongtengchemical.com The recommended particle size for stable and effective sublimation inks is around 150-160 nm, and it is crucial to maintain a particle size below 200 nm to ensure optimal printing behavior. researchgate.netdongtengchemical.com
Role of Co-dispersants (e.g., Sodium Naphthalene (B1677914) Sulfonate Formaldehyde Condensate)
Achieving a stable dispersion of insoluble dyes like this compound in an aqueous ink medium requires the use of dispersing agents. researchgate.net Sodium Naphthalene Sulfonate Formaldehyde Condensate (SNF) has been explored as an effective co-dispersant for this purpose. researchgate.netresearchgate.net The main difficulty in developing these inks is achieving a uniform and stable dispersion of pigments with a low particle size. researchgate.netresearchgate.net The addition of SNF helps to overcome this challenge. researchgate.net Research indicates that incorporating SNF at a concentration of 20% by weight of the dye optimizes the ink's dispersion behavior. researchgate.netresearchgate.net These dispersants, often anionic, are crucial for preventing the aggregation of dye particles, especially in high-temperature dyeing processes. googleapis.com
Ink Behavior Optimization for Dispersion and Rheology
The optimization of sublimation inkjet inks involves careful control of both dispersion stability and rheological properties. The use of co-dispersants like SNF is critical for achieving a stable, uniform, and low-particle-size dispersion. researchgate.net Analytical techniques such as rheological characterization, dynamic light scattering analysis, and filterability measurements have demonstrated the superior performance of inks treated with an optimal amount of SNF. researchgate.net The rheological behavior of inks containing this compound and appropriate dispersants has been characterized as Newtonian, which is desirable for consistent droplet formation during printing. researchgate.netmdpi.com The viscosity of the ink is a key parameter; for instance, a viscosity of 4.23 mPa·s has been associated with desired droplet formation. researchgate.netmdpi.com Furthermore, the surface tension of the ink must be controlled within an optimal range, typically 25–60 mN/m, for effective printing. austinpublishinggroup.com
Functionalization for Nonlinear Optical Materials
Polymers functionalized with chromophores that exhibit high second-order nonlinear optical (NLO) properties are of significant interest for developing advanced photonic devices like high-speed light modulators. tandfonline.com Disperse Red dyes are a class of chromophores that have been successfully incorporated into polymer backbones to create these materials. grossard.fr
Synthesis of Disperse Red Functionalized Polyimides
To create thermally stable NLO materials, Disperse Red chromophores have been chemically attached to high-temperature resistant polymers like polyimides. tandfonline.com One synthetic approach involves first creating a diamine functionalized with the Disperse Red chromophore. tandfonline.com This functionalized diamine is then polymerized by reacting it with a dianhydride, such as 4,4'-hexafluoroisopropylidene-diphthalic anhydride, to form the polyimide with the NLO chromophore as a side chain. tandfonline.com The resulting polyimides often exhibit good solubility and high thermal stability, with glass transition temperatures (Tg) reported at 215°C. tandfonline.com
Poling Processes and Second Harmonic Generation (SHG) Stability
For a material to exhibit second-order NLO properties, the chromophores within the polymer matrix must be aligned in a non-centrosymmetric manner. This is typically achieved through an electric-field poling process. iut.ac.ir The corona poling technique is commonly used, where the polymer film is heated to a temperature near its glass transition (e.g., 200°C) and a strong electric field (e.g., 4 kV) is applied. tandfonline.comiut.ac.ir This process aligns the dipole moments of the Disperse Red chromophores. tandfonline.com
The stability of this induced alignment is crucial for practical device applications. The second harmonic generation (SHG) signal is used to measure the NLO activity and its stability over time and with temperature changes. tandfonline.com For Disperse Red functionalized polyimides, the poling-induced orientation has shown excellent long-term stability, with one study reporting that 65% of the initial SHG signal remained after 500 hours at 150°C. tandfonline.com The thermal stability is also robust, with no significant decay of the SHG signal observed at temperatures up to 218°C, which is slightly above the polymer's glass transition temperature. tandfonline.com
Controlled Release and Drug Delivery Systems
The unique properties of this compound lend themselves to potential applications in the biomedical field, particularly in the development of advanced drug delivery systems. Its stability and ability to be incorporated into various materials make it a candidate for research in controlled release technologies. The core principle involves embedding a substance within a carrier matrix, which is designed to release its payload in a predictable and controlled manner over time. This can be achieved through mechanisms such as diffusion, where the substance moves through the matrix; erosion, where the matrix itself degrades to release the substance; or swelling, where the matrix absorbs surrounding fluids, expands, and allows the substance to diffuse out. utwente.nl
A primary method for creating controlled release systems involves the incorporation of active compounds into polymeric matrices. The properties of this compound allow it to be integrated within these polymer structures. Research has demonstrated the successful incorporation of this compound into polymer nanospheres, a type of polymeric matrix, through processes like modified miniemulsion polymerization. mdpi.comresearchgate.net
In one method, poly(styrene-butyl acrylate-methacrylic acid) nanospheres were used as the matrix. mdpi.com The process involved adding this compound to an aqueous dispersion of these nanospheres and heating the mixture, which caused the dye to be absorbed into the polymer particles. mdpi.com The interaction between the dye and the nanospheres is facilitated by hydrogen bonds between the hydroxyl (-OH) and amino (-NH2) groups of the this compound molecule and the carboxyl groups on the surface of the nanospheres. mdpi.com This creates colored nanospheres where the dye is effectively encapsulated within the polymer structure. mdpi.com Characterization using techniques like X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FTIR) has confirmed the interaction between the dye and the nanospheres, indicating that the final product contains both individual dye molecules and crystalline dye within the polymer matrix. researchgate.net
The following table summarizes key findings from research on incorporating this compound into polymeric matrices.
| Research Focus | Polymer System | Key Findings | Citations |
| Encapsulation Method | Poly(styrene-butyl acrylate-methacrylic acid) nanospheres | This compound was successfully incorporated into nanospheres via a modified miniemulsion polymerization and subsequent heating process. | mdpi.com |
| Interaction Mechanism | P(St-BA-MAA) nanospheres | Hydrogen bonding occurs between the -OH and -NH2 groups of the dye and the carboxyl groups of the polymer. | mdpi.com |
| Physical State | P(St-BA-MAA) nanospheres | The resulting colored nanospheres contain both individual dye molecules and crystalline dye. | researchgate.net |
| Particle Morphology | P(St-BA-MAA) nanospheres | Transmission Electron Microscopy (TEM) showed an increase in the average diameter of the nanospheres after coloration, confirming interaction between the dye and the polymer. | mdpi.com |
Stabilization Mechanisms in Polymer Composites
The stability of this compound in aqueous dispersions is a critical factor for its application, as its low dispersion stability can be a challenge. researchgate.net To overcome this, various stabilization mechanisms in polymer composites have been investigated, often involving the use of polymeric dispersants or the modification of the dye molecule itself. researchgate.net The goal is to prevent the dye particles from aggregating, which is achieved by creating repulsive forces between them. rsc.org These mechanisms can involve electrostatic repulsion, where particles with similar surface charges repel each other, or steric hindrance, where adsorbed polymer layers physically prevent particles from approaching one another. researchgate.netrsc.org
A highly effective method for stabilizing this compound dispersions involves the use of its own dye-polyether derivatives. researchgate.netresearchgate.net These are synthesized by grafting poly(oxyalkylene)-amines onto the this compound molecule. researchgate.net When these derivatives are used as dispersants, they exhibit strong adsorption onto the surface of the parent dye particles. researchgate.netresearchgate.net This strong adsorption is driven by the hydrophobicity of the derivative and π–π interactions between the dye group of the derivative and the particle surface. researchgate.netresearchgate.net
The enhanced stability is attributed to the formation of a thick adsorption layer (adlayer) on the dye particle. researchgate.netresearchgate.net The long, hydrophilic polyether chains of the adsorbed derivative extend into the aqueous medium, forming a "brush-like" monolayer conformation. researchgate.netresearchgate.net This steric barrier effectively prevents the dye particles from agglomerating. rsc.org Studies have systematically shown that the improved stability of dispersions containing these dye-polyether derivatives is directly linked to the increased adlayer thickness and the density of the polyether chains on the particle surface. researchgate.netresearchgate.net
| Parameter | Influence on Stability | Mechanism | Citations |
| Dye-Polyether Derivatives | Enhances dispersion stability significantly. | Strong adsorption onto dye particles via hydrophobic and π–π interactions. | researchgate.netresearchgate.net |
| Adlayer Thickness | Increased thickness leads to greater stability. | Forms a physical, steric barrier (brush-like conformation) preventing particle aggregation. | researchgate.netresearchgate.netresearchgate.net |
| Polyether Chain Density | Higher density improves stability. | Creates a more effective steric barrier. | researchgate.netresearchgate.net |
| Hydrophobicity | Governs the adsorption of the derivative onto the dye particle. | Stronger hydrophobic interaction leads to better adsorption and stability. | researchgate.net |
The stability of dye dispersions can be theoretically explained by analyzing the particle interaction potential. researchgate.netresearchgate.net The total interaction potential between two particles in a suspension is the sum of the van der Waals attractive forces and the electrostatic and steric repulsive forces. rsc.org For a dispersion to be stable, the repulsive forces must dominate the attractive forces, creating an energy barrier that prevents particles from coming close enough to aggregate.
In systems stabilized by dye-polyether derivatives, the stability is well-explained by particle interaction potential curves. researchgate.netresearchgate.net The thick adlayer formed by the derivatives creates a strong steric repulsion. According to steric stabilization theory, when particles with adsorbed long polymer chains approach each other, the overlapping of these chains leads to an increase in local osmotic pressure and a decrease in conformational entropy, resulting in a strong repulsive force that prevents agglomeration. rsc.org In contrast, dispersions using simple polyether monoamines (without the attached dye molecule) show low stability, which is also consistent with their corresponding particle interaction potential curves. researchgate.netresearchgate.net The measurement of zeta potential, which indicates the magnitude of the electrostatic repulsion between adjacent, similarly charged particles, is another key factor. A higher absolute zeta potential value generally corresponds to a more stable dispersion due to strong electrostatic repulsion. researchgate.net
Theoretical and Computational Studies
Molecular Simulation of Interactions
Computational methods, such as Monte Carlo (MC) simulations, have been employed to provide molecular-level insights into the interaction between Disperse Red 60 and adsorbent surfaces. researchgate.netnih.gov These simulations complement experimental data by elucidating the orientation and binding energies of the dye molecules.
A detailed study combined experimental and computational approaches to investigate the adsorption of DR60 onto novel chitosan-based quaternary nanocomposites (CF and CA). researchgate.net The key findings from the Monte Carlo simulations were:
Adsorption Mode : The DR60 molecule was found to adsorb onto the nanocomposite surfaces in a parallel orientation in most of the studied configurations. researchgate.netnih.gov
Interaction Forces : The molecular structure analysis indicated that the adsorption process is primarily driven by Van der Waals dispersion forces. researchgate.netnih.gov
These simulation results provide a fundamental understanding of the non-covalent interactions governing the physisorption of this compound onto the adsorbent, which is crucial for the rational design of new adsorbent materials. researchgate.net
While direct molecular simulations of this compound interacting with a Konjac glucomannan-borate complex are not prominently documented in the reviewed literature, separate studies on these components provide relevant insights.
This compound and Borax (B76245) Interaction : An investigation into dyeing defects revealed that this compound can interact with borax in alkaline dyeing systems. This interaction leads to a color change, with the formation of a blue component (1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone) from the original red component (1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone). The presence of B-N bonds was confirmed using X-ray Photoelectron Spectroscopy (XPS), indicating a chemical interaction between the dye and borate (B1201080) ions. researchgate.net
Konjac Glucomannan (B13761562)–Borate Complex Simulation : Molecular simulations have been used to study the formation of konjac glucomannan–borate complexes in aqueous solutions. researchgate.net Konjac glucomannan is a polysaccharide that can form gels. wiley-vch.degoogleapis.com The simulations proposed that the complex forms a helical chain, with hydrogen bonds forming between the borate anion and hydroxyl groups on the mannose and glucose units of the glucomannan. researchgate.net
Although a direct computational study linking all three components was not found, the existing research suggests a complex interplay. The known affinity of borate for both the this compound dye and konjac glucomannan implies that such a system would involve competitive binding and potential for the hydrogel to sequester or modulate the dye's state.
Proposed Degradation Pathways
The degradation of anthraquinone (B42736) dyes like this compound is essential for environmental remediation. researchgate.net Studies on the degradation of DR60 and structurally similar dyes, often through biological or photocatalytic methods, have led to the proposal of potential degradation pathways. researchgate.netrsc.org
The degradation process generally involves the breakdown of the stable anthraquinone structure and the cleavage of substituent groups. A plausible pathway, inferred from studies on similar dyes, would proceed as follows:
Initial Attack : The degradation often initiates with an attack on the chromophoric anthraquinone core or the cleavage of the ether linkage (-O-) in the phenoxy group. rsc.org Photocatalytic degradation, for example, involves the generation of highly reactive hydroxyl radicals (•OH) that attack the dye molecule. mdpi.comresearchgate.net
Ring Opening : The aromatic rings of the anthraquinone structure are subsequently opened. This step is critical for detoxification and decolorization.
Formation of Intermediates : The breakdown leads to the formation of smaller, intermediate organic compounds. For a similar dye, Disperse Red 3B, intermediates such as diisobutyl phthalate (B1215562) and guaiacol (B22219) were identified through GC-MS analysis. rsc.org Other potential intermediates could include phthalic acid, benzoic acid derivatives, and simple aliphatic acids.
Mineralization : In ideal degradation scenarios, these organic intermediates are further broken down into simple, non-toxic inorganic molecules such as carbon dioxide (CO₂), water (H₂O), and ammonia (B1221849) (NH₃). rsc.org
Studies using fungal consortiums and photocatalysis have demonstrated the feasibility of breaking down these complex dye structures into less harmful substances. researchgate.netrsc.org
Q & A
Q. What are the recommended methods for synthesizing Disperse Red 60 in laboratory settings?
this compound is typically synthesized via anthraquinone derivatization. Key steps include nitro reduction and etherification. Researchers should prioritize controlled conditions (e.g., inert atmosphere, 60–80°C) to avoid side reactions like over-oxidation. Purity assessment via HPLC (≥95%) is critical, as impurities may affect dye performance .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- UV-Vis Spectroscopy : Confirm λmax (~520 nm in DMF) to assess chromophore integrity.
- FT-IR : Identify functional groups (e.g., C=O stretch at 1670 cm⁻¹, N-H bend at 1540 cm⁻¹).
- HPLC : Quantify purity using C18 reverse-phase columns with acetonitrile/water mobile phases. Cross-reference results with CAS-registered physicochemical data (e.g., molecular formula: C₂₀H₁₃NO₄) .
Q. What precautions are necessary for handling this compound in laboratory environments?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H317 skin sensitization risk) .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Seal containers at 10–25°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can conflicting data on the allergenic potential of this compound be resolved in toxicological studies?
Contradictions arise from limited ecotoxicological data in Safety Data Sheets (e.g., acute oral LD₅₀ = 7000 mg/kg in rats vs. no chronic toxicity data ). Methodological recommendations:
- In Vitro Assays : Use human epidermal keratinocytes to measure IL-8 release as a biomarker for sensitization.
- In Vivo Models : Conduct murine Local Lymph Node Assays (LLNA) with dose-response analysis.
- Statistical Validation : Apply ANOVA to compare results across studies, addressing batch variability .
Q. What experimental approaches are suitable for investigating the thermal stability of this compound under varying atmospheric conditions?
- Thermogravimetric Analysis (TGA) : Measure mass loss (%) under N₂ vs. O₂ atmospheres (decomposition onset ~298°C ).
- Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks (melting point: 185°C ) and exothermic decomposition events.
- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation pathways .
Q. How can computational models predict the environmental fate of this compound in aquatic systems?
- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability (e.g., using EPI Suite) based on logP (~3.2) and molecular weight (331.32 g/mol ).
- Molecular Dynamics (MD) : Simulate adsorption onto cellulose (textile) or soil organic matter to assess mobility.
- Ecotoxicity Prediction : Use ECOSAR to model acute toxicity to aquatic organisms (data gaps noted in ).
Q. What methodologies are effective for analyzing this compound’s interactions with textile substrates during dyeing processes?
- Adsorption Isotherms : Fit Langmuir/Freundlich models to dye uptake data (pH 4–5 optimal for polyester ).
- Kinetic Studies : Pseudo-second-order models to describe diffusion mechanisms.
- Surface Analysis : SEM-EDS to map dye distribution on fibers post-treatment .
Data Contradiction Analysis
Discrepancy Note : lists the chemical name as 1-Amino-2-phenoxy-4-hydroxyanthraquinone, while uses 1-amino-2-methoxy-4-hydroxyanthraquinone. This suggests potential batch or synthesis route variations. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
